![molecular formula C17H18N2O3 B7458635 N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide, also known as AN-9, is a chemical compound that has been of great interest in the scientific research community due to its potential applications in various fields. AN-9 is a derivative of the nonsteroidal anti-inflammatory drug, naproxen, and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been found to have potential applications in various fields of scientific research, including cancer research, neurology, and immunology. In cancer research, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been found to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In immunology, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been shown to have anti-inflammatory effects and may have potential as a treatment for autoimmune diseases.
Mécanisme D'action
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide reduces inflammation and pain. Additionally, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and pain-relieving effects, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been found to have neuroprotective effects, as well as anti-cancer effects. N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has also been found to have antioxidant effects and may help to reduce oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide for lab experiments is its reproducibility. The synthesis method for N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide is efficient and reliable, making it readily available for use in scientific research. However, one limitation of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide is that it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are many potential future directions for research on N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide. One area of interest is the development of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the safety and efficacy of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide in humans, as well as its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide involves the reaction of 2-bromoaniline with 3-(2-bromoacetyl)phenylpropanoic acid in the presence of triethylamine and copper(I) iodide. The resulting compound is then treated with sodium methoxide to form N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide. This method has been found to be efficient and reproducible, making N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide readily available for scientific research.
Propriétés
IUPAC Name |
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-16(20)19-14-9-6-10-15(11-14)22-12-17(21)18-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRQRXIJCWVQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 4-(difluoromethoxy)-3-methoxybenzoate](/img/structure/B7458556.png)
![3'-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7458559.png)
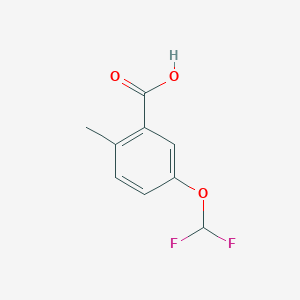

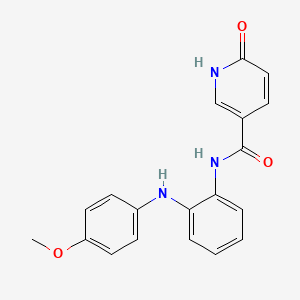
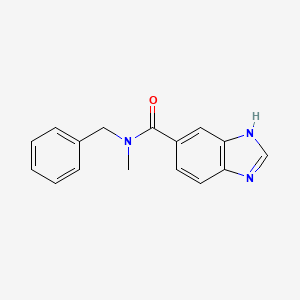
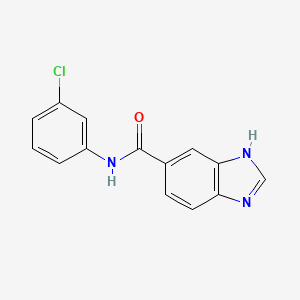
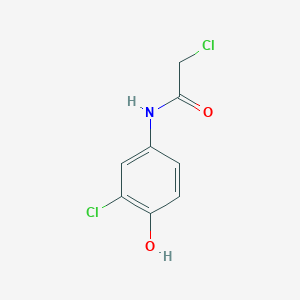
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)
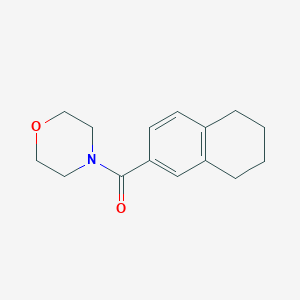

![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)

